molecular formula C16H19NO4 B2420769 (1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid CAS No. 1212089-28-5

(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid

Cat. No. B2420769
CAS RN: 1212089-28-5
M. Wt: 289.331
InChI Key: MLPFDTLCMOBABK-UONOGXRCSA-N
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Description

“(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C16H19NO4 and a molecular weight of 289.33 . It is also known by other synonyms such as “rac-2-[(3-Acetylphenyl)carbamoyl]cyclohexanecarboxylic acid” and "Cyclohexanecarboxylic acid, 2-[[(3-acetylphenyl)amino]carbonyl]-, (1R,2S)-rel" .


Molecular Structure Analysis

The molecular structure analysis of a compound like “(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid” would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray photoelectron spectroscopy . These techniques can provide detailed information about the atomic and electronic structure of the molecule.


Chemical Reactions Analysis

The chemical reactions involving “(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid” would depend on the specific conditions and reactants present. In general, carboxylic acids like this compound can undergo a variety of reactions, including esterification, amide formation, and decarboxylation .

Scientific Research Applications

Antibacterial and Antifungal Properties

The compound’s carbamoyl group suggests potential antibacterial and antifungal activity. Researchers have studied its effects against various pathogens, including bacteria and fungi. Identifying its specific targets and assessing its efficacy could contribute to the development of new antimicrobial agents.

properties

IUPAC Name

(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(20)21/h4-6,9,13-14H,2-3,7-8H2,1H3,(H,17,19)(H,20,21)/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPFDTLCMOBABK-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)[C@H]2CCCC[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid

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